
n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide: is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide and contains an ethylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(ethylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving 4-(2-(ethylamino)ethyl)aniline in a suitable solvent such as ethanol.
- Adding acetic anhydride to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to allow the reaction to proceed.
- Isolating the product by filtration and purifying it through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the ethylamino group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. It may have pharmacological properties that make it useful in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on certain receptors to produce a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
n-(4-(2-(Methylamino)ethyl)phenyl)acetamide: Similar structure with a methylamino group instead of an ethylamino group.
n-(4-(2-(Dimethylamino)ethyl)phenyl)acetamide: Contains a dimethylamino group.
n-(4-(2-(Phenylamino)ethyl)phenyl)acetamide: Contains a phenylamino group.
Uniqueness: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide is unique due to its specific ethylamino substitution, which may confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-[4-[2-(ethylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-9-8-11-4-6-12(7-5-11)14-10(2)15/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WCTDKJUEXIAREV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
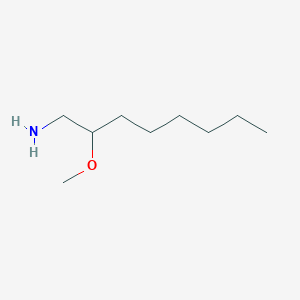

![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
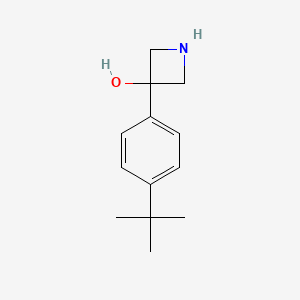
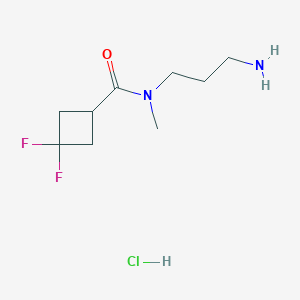
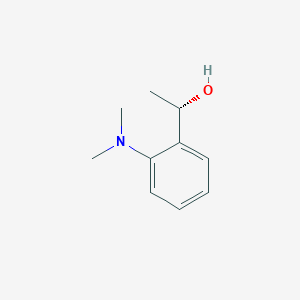
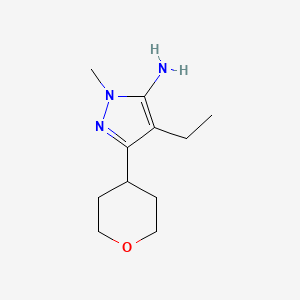
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
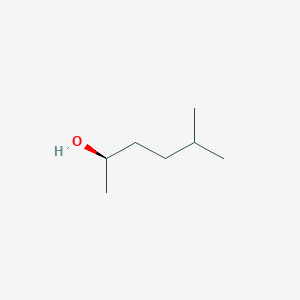
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)


